(2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide
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Overview
Description
(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE is a chiral diamide compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of two methoxy groups and four methyl groups attached to a succinamide backbone, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE typically involves the reaction of dimethylamine with a suitable precursor, such as 2,3-dimethoxybutane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of (S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to meet industry standards. The final product is often subjected to rigorous testing to confirm its purity and chemical properties .
Chemical Reactions Analysis
Types of Reactions
(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of (S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in applications such as enzyme inhibition or receptor activation, where the compound can exert its effects by altering the target’s function .
Comparison with Similar Compounds
Similar Compounds
(R,R)-(+)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE: The enantiomer of the compound, with similar chemical properties but different biological activity.
N,N,N,N-TETRAMETHYLSUCCINAMIDE: Lacks the methoxy groups, resulting in different reactivity and applications.
2,3-DIMETHOXYBUTANE: A precursor in the synthesis of the compound, with distinct chemical properties
Uniqueness
(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE stands out due to its chiral nature and the presence of methoxy groups, which enhance its reactivity and selectivity in various applications. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound in the field of chemistry .
Properties
CAS No. |
63126-53-4 |
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Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethoxy-N,N,N',N'-tetramethylbutanediamide |
InChI |
InChI=1S/C10H20N2O4/c1-11(2)9(13)7(15-5)8(16-6)10(14)12(3)4/h7-8H,1-6H3/t7-,8-/m0/s1 |
InChI Key |
VLCNSCSYCAUJRS-YUMQZZPRSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]([C@@H](C(=O)N(C)C)OC)OC |
Canonical SMILES |
CN(C)C(=O)C(C(C(=O)N(C)C)OC)OC |
Origin of Product |
United States |
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